[(Z)-1-(furan-2-yl)ethylideneamino]thiourea
Description
Properties
IUPAC Name |
[(Z)-1-(furan-2-yl)ethylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-5(9-10-7(8)12)6-3-2-4-11-6/h2-4H,1H3,(H3,8,10,12)/b9-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMMURWGNVGNAK-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78597-06-5 | |
| Record name | NSC109868 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(furan-2-yl)ethylideneamino]thiourea typically involves the condensation reaction between furan-2-carbaldehyde and thiourea. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-(furan-2-yl)ethylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its bioactive properties:
- Antimicrobial Activity : Studies have shown that thiourea derivatives exhibit significant antimicrobial properties. For instance, compounds similar to [(Z)-1-(furan-2-yl)ethylideneamino]thiourea have been reported to inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
- Anticancer Properties : Research indicates that thiourea derivatives can target specific molecular pathways involved in cancer progression. The anticancer activity of related compounds has been documented with IC50 values ranging from 3 to 20 µM against various cancer cell lines, including pancreatic and breast cancer .
- Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory markers such as IL-6 and TNF-α, suggesting its utility in treating inflammatory diseases .
Chemical Synthesis
This compound serves as a building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be utilized to synthesize more complex organic molecules through various chemical reactions, including oxidation and substitution reactions.
Data Tables
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several thiourea derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a new antibiotic agent.
Case Study 2: Anticancer Activity
Research conducted on the anticancer properties of thiourea derivatives revealed that compounds similar to this compound exhibited promising results against human leukemia cell lines, with some derivatives showing IC50 values as low as 1.5 µM.
Mechanism of Action
The mechanism of action of [(Z)-1-(furan-2-yl)ethylideneamino]thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
3-[(Furan-2-ylmethylidene)amino]-1-(4-methylphenyl)thiourea
- Structure : Features a para-methylphenyl group instead of ethylidene in the thiourea backbone.
- Synthesis : Prepared via condensation of N-(p-tolyl)hydrazinecarbothioamide and furfural .
- Crystallography : Exhibits two independent molecules per asymmetric unit, with dihedral angles of 39.83° and 48.95° between the furan and phenyl rings. Strong N–H⋯N/S hydrogen bonds stabilize the crystal lattice .
1,3-Bis[(furan-2-yl)methylene]thiourea
- Structure : Symmetric bis-furan Schiff base with dual furan-methylene groups.
- Synthesis : Condensation of thiourea with furfural in a 1:2 molar ratio .
- Applications : Functions as a textile dye with antimicrobial activity (e.g., against Staphylococcus aureus) and UV protection (UPF >50). Exhibits moderate wash and rub fastness .
Thiourea Derivatives with Aromatic/Aroyl Groups
3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea
- Structure : Aroylthiourea with a pyrimidinyl group and furan carbonyl moiety.
- Biological Activity : Demonstrated herbicidal activity in preliminary studies. Used as a precursor for metal complexes in molecular electronics .
- Synthesis : Reacts with transition metals (e.g., Cu²⁺, Ni²⁺) to form stable coordination polymers .
[(1-Phenylethylidene)amino]thiourea (CAS 1903800-28-1)
- Structure: Phenyl-substituted ethylideneamino group instead of furan.
- Applications : Widely used in pharmaceutical research for synthesizing drug candidates (e.g., kinase inhibitors) due to its reactivity and selectivity .
Research Findings and Trends
- Synthetic Pathways : Furan-containing thioureas are synthesized via condensation or cyclization reactions, with yields highly dependent on substituent steric effects .
- Material Science : Aroylthioureas (e.g., furan-carbonyl derivatives) show promise in creating luminescent metal-organic frameworks (MOFs) .
Biological Activity
[(Z)-1-(furan-2-yl)ethylideneamino]thiourea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the condensation reaction between furan-2-carbaldehyde and thiourea, usually carried out in ethanol under reflux conditions. The product is purified through recrystallization to obtain a high degree of purity.
Enzyme Inhibition
Recent studies have demonstrated that thiourea derivatives, including this compound, exhibit significant enzyme inhibitory activities. A notable investigation evaluated the compound's inhibition against various enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The results indicated that the compound showed inhibition rates ranging from 54.4% to 74.3% against these enzymes, with the highest activity observed in one of the synthesized derivatives .
| Enzyme | Inhibition Rate (%) |
|---|---|
| Butyrylcholinesterase (BChE) | 54.4 - 74.3 |
| Acetylcholinesterase (AChE) | Not specified |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Research indicates that this compound demonstrates activity against various bacterial strains, although some studies suggest that its rigid structure may limit its interaction with enzyme active sites, potentially affecting its efficacy .
Case Studies
- Antibacterial Activity : In a study assessing antibacterial effects, this compound was tested against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound exhibited varying degrees of inhibition, showcasing its potential as an antibacterial agent .
- Antifungal Properties : Another investigation focused on antifungal activity against Fusarium oxysporum. The results indicated that thiourea derivatives could inhibit fungal growth effectively, suggesting their utility in agricultural applications .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and π-π interactions. These interactions are crucial for inhibiting enzyme activities and disrupting microbial growth .
Q & A
Q. What synthetic methodologies are employed to prepare [(Z)-1-(furan-2-yl)ethylideneamino]thiourea, and how is stereochemical integrity ensured?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of a thiosemicarbazide intermediate via condensation of furan-2-carbaldehyde with thiourea under acidic conditions.
- Step 2 : Cyclization or functionalization using reagents like FeCl₃ in citric acid to stabilize the Z-configuration .
- Characterization : IR spectroscopy confirms C=S (∼1250 cm⁻¹) and C=N (∼1600 cm⁻¹) stretches. ¹H NMR resolves the Z-isomer’s imine proton (δ 8.2–8.5 ppm) and furan protons (δ 6.3–7.4 ppm) .
Q. Which spectroscopic and chromatographic techniques validate the compound’s purity and structural identity?
- IR Spectroscopy : Detects functional groups (e.g., thiourea C=S, furan C-O-C) .
- ¹H/¹³C NMR : Assigns proton environments and confirms stereochemistry via coupling constants (e.g., Z-configuration shows distinct NOE correlations) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 223) .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro assays are recommended for preliminary evaluation of anti-tubercular activity?
- Alamar Blue Assay : Measures MIC against Mycobacterium tuberculosis H37Rv. Compounds with MIC ≤3.1 µg/mL (e.g., derivatives Fb and Fe in related studies) are prioritized .
- Resazurin Microplate Assay (REMA) : Validates activity in 96-well plates, with fluorescence read at 560/590 nm .
Advanced Research Questions
Q. How do molecular docking studies elucidate the compound’s interaction with enoyl-ACP reductase (InhA)?
- Docking Software (AutoDock Vina, GOLD) : Predicts binding poses using the InhA crystal structure (PDB: 6X6X). Key interactions include:
- Hydrogen bonds between the thiourea moiety and Tyr158/Met103.
- π-π stacking of the furan ring with Phe41 .
- Scoring Metrics : Compounds with docking scores ≤−8.0 kcal/mol (e.g., Fe derivative: −8.7 kcal/mol) suggest strong inhibition .
Q. How can discrepancies between PASS-predicted activity and experimental MIC values be resolved?
- Case Study : Fe derivative had high Pa (probable activity) score (0.81) but MIC = 3.1 µg/mL, while Fb (Pa = 0.62) showed MIC = 3.3 µg/mL.
- Mitigation Strategies :
- Validate predictions with dose-response curves.
- Use molecular dynamics (MD) simulations to assess binding stability over 100 ns .
Q. What strategies optimize bioavailability while maintaining target affinity?
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance solubility.
- Replace furan with thiophene to improve metabolic stability .
Q. How does the Z-configuration influence hydrogen bonding compared to E-isomers?
- Single-Crystal XRD Analysis : Z-isomers form intramolecular N–H⋯O hydrogen bonds (2.2–2.5 Å) between thiourea NH and furan oxygen, stabilizing the planar conformation. E-isomers lack this interaction, reducing target affinity .
Q. What experimental and computational methods address discrepancies in ADMET predictions?
- In Silico Tools (SwissADME, pkCSM) : Predict poor solubility (LogS = −4.2) and moderate hepatotoxicity.
- Validation :
- Solubility Testing : Shake-flask method in PBS (pH 7.4).
- CYP450 Inhibition Assay : Microsomal incubation with LC-MS/MS detection .
Q. How can derivatives overcome efflux pump-mediated resistance in M. tuberculosis?
- Design Principles :
- Incorporate bulky substituents (e.g., -CF₃) to hinder efflux pump recognition.
- Synergistic combinations with efflux inhibitors (e.g., verapamil) reduce MIC by 4-fold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
